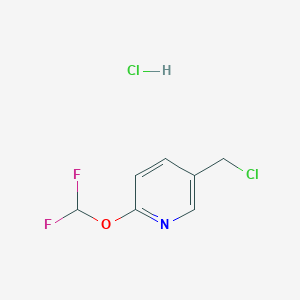
5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride is a chemical compound characterized by its chloromethyl and difluoromethoxy functional groups attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the chloromethylation of 2-(difluoromethoxy)pyridine using chloromethyl methyl ether and a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a non-nucleophilic solvent to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of pyridine derivatives with different functional groups.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its reactivity and functional groups make it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a key component in various chemical processes.
Wirkmechanismus
The mechanism by which 5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)furfural: This compound is structurally similar but contains a furan ring instead of a pyridine ring.
2-(Difluoromethoxy)pyridine: This compound lacks the chloromethyl group present in 5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride.
Uniqueness: this compound is unique due to the presence of both chloromethyl and difluoromethoxy groups on the pyridine ring
Eigenschaften
Molekularformel |
C7H7Cl2F2NO |
|---|---|
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(difluoromethoxy)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-3-5-1-2-6(11-4-5)12-7(9)10;/h1-2,4,7H,3H2;1H |
InChI-Schlüssel |
CHJZXNVXQQMWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCl)OC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















